2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide
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Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide typically involves the reaction of 3,5-dimethyl-4-nitro-pyrazole with N-propyl-acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-propionic acid
- 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethylamine hydrochloride
- 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-propionic acid hydrazide
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of the N-propyl-acetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N4O3 |
---|---|
Molecular Weight |
240.26g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C10H16N4O3/c1-4-5-11-9(15)6-13-8(3)10(14(16)17)7(2)12-13/h4-6H2,1-3H3,(H,11,15) |
InChI Key |
OFKXRAKEDXULPM-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Canonical SMILES |
CCCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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